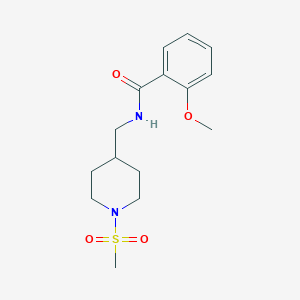

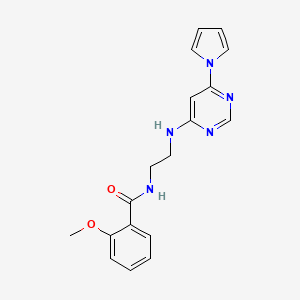

2-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

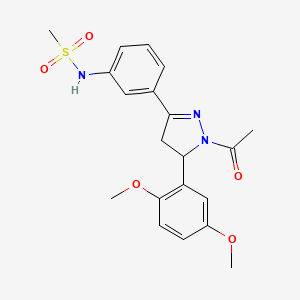

This compound is a selective serotonin 2A receptor inverse agonist . It is also known as 2-甲氧基-4- (4-甲基哌嗪-1-基)苯胺 .

Synthesis Analysis

The synthesis of similar compounds involves reacting with certain reagents under basic conditions, followed by the removal of the tert-butoxycarbonyl group and reductive amination . More detailed information, including 1H, 13C NMR, FTIR, and TOF mass-spectra, can be found online .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H, 13C NMR, FTIR, and TOF mass-spectra .Chemical Reactions Analysis

The compound has been involved in the synthesis of a series of 1,3,5-triazine derivatives . More detailed information about its chemical reactions can be found in the referenced literature .Physical and Chemical Properties Analysis

Detailed physical and chemical properties of this compound, including spectroscopic data, can be found online .Wissenschaftliche Forschungsanwendungen

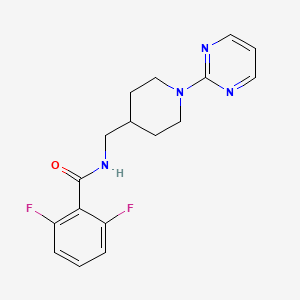

Serotonin 4 Receptor Agonist for Gastrointestinal Motility

A study explored benzamide derivatives bearing an aralkylamino, alkylamino, benzoyl, or phenylsulfonyl group for their serotonin 4 (5-HT4) receptor agonist activity. These compounds, particularly ones with a benzoyl or phenylsulfonyl group, demonstrated favorable pharmacological profiles for gastrointestinal motility and improved oral bioavailability, suggesting potential for prokinetic agent development (Sonda et al., 2003). Another related study confirmed the efficacy of benzoyl, phenylsulfonyl, and benzylsulfonyl derivatives in accelerating gastric emptying and defecation frequency, highlighting their potential as novel prokinetics with reduced side effects (Sonda et al., 2004).

Hypoglycemic Effects in Benzoic Acid Derivatives

Investigations into hypoglycemic benzoic acid derivatives revealed significant activity enhancements when specific modifications were made, such as replacing the 2-methoxy group with alkyleneimino residues. This modification led to compounds with greater activity than traditional sulfonylurea drugs, indicating potential for diabetes treatment (Grell et al., 1998).

Neuroleptic Activity of Benzamides

A study on N,N-disubstituted ethylenediamines, 1-substituted 2-(aminomethyl)pyrrolidines, and 1-substituted 3-aminopyrrolidines as potential neuroleptics found that certain benzamides exhibited significant inhibitory effects on apomorphine-induced stereotypy in rats. This suggests their potential utility in treating psychosis, with certain compounds being notably more effective than metoclopramide and even haloperidol (Iwanami et al., 1981).

Antimicrobial Activity

Benzamide derivatives have also been synthesized and evaluated for their antimicrobial activity. Studies have shown that certain compounds possess considerable antibacterial activity, opening up potential applications in developing new antimicrobial agents (Patel & Agravat, 2009).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-methoxy-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c1-21-14-6-4-3-5-13(14)15(18)16-11-12-7-9-17(10-8-12)22(2,19)20/h3-6,12H,7-11H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQCMVRULITHCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC2CCN(CC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2609492.png)

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylpyrazine-2-carboxamide](/img/structure/B2609494.png)

![(E)-1-(but-2-en-1-yl)-7-isobutyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2609502.png)

![(2Z)-N-acetyl-6-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2609506.png)

![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2609509.png)